molecular formula C19H22O4 B14569522 2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane CAS No. 61562-27-4

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane

Cat. No.: B14569522
CAS No.: 61562-27-4
M. Wt: 314.4 g/mol
InChI Key: MIRRRGPLJMJYSK-UHFFFAOYSA-N
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Description

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane is an organic compound with the molecular formula C19H20O4. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by its two ethoxy groups and two phenyl groups attached to a 1,3-dioxolane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane can be synthesized through the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to yield alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-diethoxy-4,4-diphenyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4,4-diphenyl-1,3-dioxolane: Similar in structure but with methyl groups instead of ethoxy groups.

    1,3-Dioxolane: A simpler dioxolane compound without phenyl or ethoxy groups.

Uniqueness

2,2-Diethoxy-4,4-diphenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of ethoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

CAS No.

61562-27-4

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

2,2-diethoxy-4,4-diphenyl-1,3-dioxolane

InChI

InChI=1S/C19H22O4/c1-3-20-19(21-4-2)22-15-18(23-19,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

MIRRRGPLJMJYSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

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